Product packaging for 6-Chloronaphthalene-1-carbaldehyde(Cat. No.:CAS No. 116632-02-1)

6-Chloronaphthalene-1-carbaldehyde

Cat. No.: B2757637
CAS No.: 116632-02-1
M. Wt: 190.63
InChI Key: RTJQARCLKRKHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloronaphthalene-1-carbaldehyde ( 116632-02-1) is a versatile naphthalene-based building block with the molecular formula C11H7ClO and a molecular weight of 190.63 g/mol . This compound integrates a reactive aldehyde functional group with a chlorinated aromatic system, making it a highly valuable intermediate for constructing complex molecules in medicinal chemistry and materials science . The naphthalene scaffold is a fundamental structural motif in numerous approved drugs, and its rigid, planar structure allows for specific interactions with biological targets . The strategic introduction of a chlorine atom at the 6-position modulates the compound's lipophilicity and metabolic stability, while also serving as a versatile handle for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings . The aldehyde group is a highly versatile synthetic handle, readily participating in a wide array of transformations including oxidation to carboxylic acids, reduction to alcohols, and crucial carbon-carbon bond-forming reactions like Wittig and aldol reactions . A common and effective method for its synthesis is the Vilsmeier-Haack formylation of 2-chloronaphthalene . This compound is a solid at room temperature and is predicted to be insoluble in water . It is characterized by spectroscopic data including ¹H NMR (with an aldehyde proton expected as a distinct singlet downfield of 9.5 ppm), ¹³C NMR (carbonyl carbon ~190-200 ppm), and IR spectroscopy (strong C=O stretch around 1700 cm⁻¹) . This compound is exclusively for research and development purposes. It is not intended for diagnostic or therapeutic uses, and is not for human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClO B2757637 6-Chloronaphthalene-1-carbaldehyde CAS No. 116632-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJQARCLKRKHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-02-1
Record name 6-chloronaphthalene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 6 Chloronaphthalene 1 Carbaldehyde and Its Analogs

De Novo Synthetic Approaches to the Naphthalene (B1677914) Core with Chloro and Carbaldehyde Functionalities

The de novo synthesis of a naphthalene core offers the advantage of installing the desired chloro and carbaldehyde functionalities at specific positions from the outset, thereby avoiding potential issues with regioselectivity in later steps. These methods often involve the construction of the bicyclic aromatic system from acyclic or monocyclic precursors.

Multi-Step Organic Synthesis Strategies

Multi-step syntheses are fundamental to constructing complex aromatic systems like substituted naphthalenes. These strategies often rely on classical reactions that form the bicyclic ring system, such as annulation reactions. For instance, a plausible, though not explicitly detailed in the provided search results for this specific compound, multi-step sequence could involve the reaction of a substituted benzaldehyde (B42025) with a suitable four-carbon component to build the second ring.

A general approach to substituted naphthalenes involves the cyclization of appropriately functionalized precursors. For example, a multi-step reaction sequence to produce 2-chloronaphthalene (B1664065) begins with indene, which undergoes a two-step process involving potassium tert-butylate and chloroform, followed by treatment with ethanolic potassium hydroxide. While this provides a chlorinated naphthalene, further functionalization would be required to introduce the aldehyde group at the C1 position.

Regioselective Functionalization Techniques

Achieving the desired 1,6-disubstitution pattern on the naphthalene ring during its formation is a key challenge that can be addressed through regioselective techniques. These methods often employ directing groups or specific reaction conditions to control the position of incoming substituents.

While specific de novo syntheses leading directly to 6-Chloronaphthalene-1-carbaldehyde are not extensively documented in the provided search results, the principles of regioselective synthesis of polysubstituted naphthalenes are well-established. For example, certain annulation strategies allow for the controlled formation of specific isomers based on the substitution pattern of the starting materials.

Functionalization of Pre-existing Naphthalene Scaffolds

An alternative and often more practical approach to obtaining this compound involves the modification of a readily available naphthalene derivative, such as 2-chloronaphthalene. This strategy hinges on the ability to selectively introduce an aldehyde group at the desired C1 position.

Introduction of the Aldehyde Group

The introduction of a formyl group onto an aromatic ring is a common transformation in organic synthesis, with several established methods available.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde.

For the synthesis of a chloronaphthalene carbaldehyde, this method can be applied to a chloronaphthalene precursor. For instance, the formylation of 1-chloronaphthalene (B1664548) using 3,3-dichloromethyl methyl ether and tin(IV) chloride in dichloromethane (B109758) has been reported to produce 4-chloronaphthalene-1-carbaldehyde. chemicalbook.com This demonstrates the feasibility of formylating a chloronaphthalene ring. The regioselectivity of the Vilsmeier-Haack reaction on 2-chloronaphthalene is crucial for the synthesis of the target molecule. The chloro group at the 2-position is an ortho, para-director, but also deactivating. The electronic and steric effects would influence the position of formylation. While not explicitly detailed for the 6-chloro-1-formyl isomer in the provided results, formylation would be expected to occur at an activated position.

Another common strategy for introducing an aldehyde group is through the oxidation of a methyl or hydroxymethyl group already present on the naphthalene ring. This two-step approach involves first introducing the one-carbon substituent and then oxidizing it to the desired aldehyde oxidation state.

For the synthesis of this compound, this would involve the preparation of either 6-chloro-1-methylnaphthalene (B171141) or (6-chloro-1-naphthalenyl)methanol as a precursor. The subsequent oxidation of the methyl or hydroxymethyl group to an aldehyde can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). These methods are generally mild and can be selective for the aldehyde without over-oxidation to the carboxylic acid. The choice of oxidant would depend on the specific substrate and the desired reaction conditions.

PrecursorOxidizing AgentProduct
6-Chloro-1-methylnaphthalenee.g., Selenium dioxideThis compound
(6-Chloro-1-naphthalenyl)methanole.g., Pyridinium chlorochromate (PCC)This compound

Introduction of the Chlorine Substituent

The introduction of a chlorine atom at a specific position on the naphthalene ring is a key step in the synthesis of this compound. This can be achieved through various methods, including electrophilic chlorination and halogen exchange reactions.

Electrophilic chlorination is a common method for introducing chlorine onto an aromatic ring. In the context of naphthalene, the position of chlorination is influenced by the reaction conditions and the presence of other substituents. youtube.comwordpress.com For the synthesis of chlorinated naphthalene derivatives, various chlorinating agents and catalysts can be employed.

Research into the electrophilic chlorination of naphthalene has identified several effective metal chlorides as catalysts. nih.govresearchgate.net Copper(II) chloride (CuCl₂) has shown high activity for naphthalene chlorination at temperatures between 200-350 °C. nih.govresearchgate.net Iron(II) and (III) chlorides are also active, but within a narrower temperature range of 200-250 °C. nih.govresearchgate.net These reactions often proceed through a mechanism involving dechlorination-oxychlorination cycles of the metal species, leading to selective chlorination, primarily at the 1 and 4 positions of the naphthalene core. nih.govresearchgate.net

For the synthesis of 1-chloronaphthalene, reacting naphthalene with sulfuryl chloride (SO₂Cl₂) in the presence of aluminum chloride (AlCl₃) at 25°C is an effective method. youtube.com To produce 4-chloronaphthalene-1-carbaldehyde, a related compound, 1-chloronaphthalene can be reacted with 1,1-dichlorodimethyl ether and tin(IV) chloride. chemicalbook.com

Table 1: Comparison of Metal Chlorides in Electrophilic Chlorination of Naphthalene
Metal ChlorideOptimal Temperature Range (°C)Relative Naphthalene Chlorination Efficiency (at 250°C)
CuCl₂·2H₂O200-350Highest
CuCl-7.5-fold lower than CuCl₂·2H₂O
FeCl₃·6H₂O200-25030.2-fold lower than CuCl₂·2H₂O
FeCl₂·4H₂O200-25034.7-fold lower than CuCl₂·2H₂O

Data sourced from studies on electrophilic chlorination of naphthalene. nih.govresearchgate.net

Halogen exchange reactions, also known as Finkelstein reactions, provide an alternative route for the synthesis of chlorinated naphthalenes. This type of reaction involves the conversion of an aryl iodide or bromide to the corresponding chloride. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided context, the general principle is a cornerstone of halogen chemistry. This approach would typically involve the synthesis of a bromo- or iodo-naphthalene-1-carbaldehyde precursor, followed by a metal-catalyzed or mediated halogen exchange to install the chlorine atom.

Green Chemistry Principles in the Synthesis of Naphthalene Carbaldehydes

The principles of green chemistry aim to develop chemical processes that are environmentally benign. ijprt.orgresearchgate.net This includes the use of safer solvents, renewable starting materials, and catalytic reactions to improve efficiency and reduce waste. researchgate.net

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. nih.gov However, the poor solubility of many organic compounds in water presents a significant challenge. nih.gov Aqueous micellar media, formed by the addition of surfactants to water, can overcome this limitation by creating nanoreactors that can solubilize organic reactants. nih.govrsc.org This approach not only promotes the reaction but can also enhance selectivity and simplify product isolation and catalyst recycling. nih.gov For instance, palladium-catalyzed coupling reactions, which are traditionally conducted in dry organic solvents, have been successfully performed in aqueous micellar solutions. rsc.orgescholarship.org This technique has been applied to various transformations, including α-arylations of ketones and the dehydration of primary amides to nitriles. escholarship.org

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. ijprt.org Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, thereby reducing by-product formation. ijprt.org In the synthesis of naphthalene derivatives, various metal-catalyzed reactions have been employed. For instance, palladium-catalyzed annulation reactions between 1-bromo-2-vinylbenzene derivatives and alkynes provide an efficient route to substituted naphthalenes. thieme-connect.com Rhenium-catalyzed reactions of aldehydes and ketimines with dienes have also been reported for the synthesis of naphthalenes. thieme-connect.com Furthermore, the use of heterogeneous catalysts, such as nanozeolites, in aqueous media offers a green and reusable catalytic system for the synthesis of various heterocyclic compounds. psu.edu

Stereochemical Considerations in the Synthesis of Related Chiral Naphthalene Derivatives

The introduction of chirality into naphthalene systems, especially those with substitution patterns that lead to restricted bond rotation, gives rise to atropisomers—stereoisomers that are conformationally stable and can be isolated as separate enantiomers. The synthesis of such chiral naphthalene derivatives requires sophisticated stereoselective strategies to control the three-dimensional arrangement of substituents around the naphthalene core.

A prominent challenge in this area is the atroposelective synthesis of biaryls where a naphthalene ring is connected to another aromatic ring. The steric hindrance imposed by substituents at the peri- or ortho-positions of the naphthalene can create a high rotational barrier, leading to stable axial chirality. For instance, palladium-catalyzed atroposelective C-H naphthylation has emerged as a powerful tool for constructing axially chiral biaryls. nih.govdntb.gov.ua This method has been successfully employed to synthesize chiral aldehyde catalysts, demonstrating its utility in creating functionalized, enantiopure naphthaldehyde derivatives. nih.govdntb.gov.ua

Another elegant approach involves the concept of central-to-axial chirality transfer. In this strategy, a stereocenter is first created in a precursor molecule under well-defined asymmetric conditions. Subsequent chemical transformations then convert this point chirality into axial chirality in the final naphthalene product. A notable example is the synthesis of axially chiral naphthylpyrroles. This process begins with an asymmetric 1,3-dipolar cycloaddition to form a pyrrolidine (B122466) ring with a defined stereocenter, which is then oxidized to a pyrrole, transferring the chirality to the newly formed C-N or C-C axis. acs.org

The enantioselective construction of the naphthalene scaffold itself is another critical area of research. Rhodium-catalyzed [2+2+2] cycloadditions have been shown to be effective in producing axially chiral 1,8-diarylnaphthalenes with high enantioselectivity. acs.org Similarly, nickel-catalyzed Diels-Alder reactions provide a pathway to triaxially chiral polysubstituted naphthalene derivatives. chemistryviews.orgresearchgate.net These methods often employ chiral ligands to induce asymmetry during the formation of the naphthalene ring system.

Furthermore, the synthesis of N-C atropisomers, where chirality arises from restricted rotation around a carbon-nitrogen bond, presents unique challenges. Enantioselective C-H amination has been developed to access configurationally stable N-C atropisomeric naphthalene-1,2-diamines, highlighting the fine control required to manage the stereochemistry around the C-N axis. nih.govresearchgate.net

The table below summarizes key findings in the stereoselective synthesis of chiral naphthalene derivatives, highlighting the methodologies, the type of chirality achieved, and the reported enantiomeric excess (ee).

Synthetic MethodologyChiral Naphthalene DerivativeType of ChiralityEnantiomeric Excess (ee)Reference
Pd-Catalyzed Atroposelective C-H NaphthylationAxially Chiral Biaryl AldehydesAxial (C-C)Up to >99% nih.govdntb.gov.ua
Asymmetric 1,3-Dipolar Cycloaddition/OxidationAxially Chiral NaphthylpyrrolesAxial (C-C/C-N)High acs.org
Rh-Catalyzed [2+2+2] CycloadditionAxially Chiral 1,8-DiarylnaphthalenesAxial (C-C)High acs.org
Ni-Catalyzed Diels-Alder ReactionTriaxially Chiral Polysubstituted NaphthalenesAxial (C-C)Excellent chemistryviews.orgresearchgate.net
Enantioselective C-H AminationN-C Atropisomeric Naphthalene-1,2-diaminesAxial (C-N)High nih.govresearchgate.net

These advanced synthetic methods underscore the progress made in controlling the stereochemical outcomes in the synthesis of complex naphthalene derivatives. The ability to selectively generate specific stereoisomers is crucial for elucidating their structure-property relationships and for their potential application in fields requiring chirally pure compounds.

Elucidating Reaction Pathways and Mechanistic Insights for 6 Chloronaphthalene 1 Carbaldehyde

Reactivity of the Aldehyde Moiety

The chemical behavior of 6-Chloronaphthalene-1-carbaldehyde is largely dictated by the reactivity of its aldehyde functional group. This group, consisting of a carbonyl center bonded to a hydrogen atom and an aromatic naphthalene (B1677914) ring, is a primary site for various chemical transformations. Aldehydes are characteristically more reactive than their ketone counterparts due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. The electron-donating nature of the single alkyl or aryl group in aldehydes, compared to two in ketones, contributes to this enhanced reactivity.

Nucleophilic Addition Reactions

A fundamental reaction of aldehydes and ketones is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. The reaction can be initiated by either a negatively charged or a neutral nucleophile. The rate of nucleophilic addition is generally faster for aldehydes than for ketones due to less steric hindrance around the carbonyl carbon in aldehydes.

The general mechanism for nucleophilic addition to an aldehyde is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The π bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, forming a tetrahedral intermediate.

The resulting alkoxide ion is protonated by an acid source, such as water or dilute acid, to form an alcohol.

For this compound, the presence of the bulky chloronaphthalene group can influence the approach of the nucleophile. However, the inherent reactivity of the aldehyde group ensures that it readily participates in these reactions.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of larger molecules from smaller units, typically with the elimination of a small molecule like water.

Aldehydes, including this compound, react with primary amines to form imines, also known as Schiff bases. This reaction is acid-catalyzed and involves the elimination of a water molecule. Schiff bases are characterized by a carbon-nitrogen double bond (C=N). The formation of Schiff bases is a reversible process, and the pH of the reaction medium needs to be carefully controlled for optimal product formation.

Schiff bases derived from naphthaldehyde derivatives, such as 2-hydroxy-1-naphthaldehyde, have been extensively studied for their coordination chemistry with metal ions and their potential biological applications. The synthesis of Schiff bases from naphtha[1,2-d]thiazol-2-amine and various substituted aromatic aldehydes has been reported to proceed by refluxing the reactants in glacial acetic acid.

The general mechanism for Schiff base formation involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group followed by elimination of water to form the iminium ion.

Deprotonation to yield the final Schiff base.

Aldol (B89426) Condensation: The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion (acting as a nucleophile) with a carbonyl compound (acting as an electrophile) to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol addition product. Subsequent dehydration of this adduct, often promoted by heat, leads to an α,β-unsaturated carbonyl compound, which is the aldol condensation product.

Crossed aldol reactions, involving two different carbonyl compounds, can lead to a mixture of products unless one of the carbonyls lacks α-hydrogens and can only act as the electrophile, or one is significantly more acidic. For this compound, which possesses α-hydrogens, self-condensation is possible. However, its participation in crossed aldol reactions would depend on the reaction conditions and the nature of the other carbonyl partner. Aldol reactions involving aldehydes are generally more favorable than those with ketones.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is an active hydrogen compound, meaning a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups (Z-CH₂-Z). This reaction is typically catalyzed by a weak base, such as a primary or secondary amine or their salts. The product is an α,β-unsaturated compound.

The reaction proceeds through the nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde's carbonyl group, followed by dehydration. The use of a strong base is avoided as it can cause self-condensation of the aldehyde.

A variety of catalysts can be employed for the Knoevenagel condensation, including basic amines like piperidine, as well as various inorganic catalysts. The reaction of aldehydes bearing electron-withdrawing groups is generally faster and gives higher yields.

Oxidation and Reduction Chemistry

Aldehydes can be readily oxidized to form carboxylic acids. This transformation is a common and important reaction in organic synthesis. For this compound, oxidation would yield 6-chloronaphthalene-1-carboxylic acid.

One common method for the oxidation of aldehydes to carboxylic acids involves the use of potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-oxidation and the formation of byproducts.

From the resulting carboxylic acid, various derivatives can be synthesized. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide derivatives can be prepared through the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.

The following table summarizes the key reactions of the aldehyde moiety of this compound:

Reaction Type Reactant(s) Product Type Key Conditions/Catalysts
Nucleophilic Addition Nucleophile (e.g., Grignard reagent, cyanide)Alcohol (after protonation)Varies with
Reduction to Alcohol and Alkane Derivatives

The aldehyde functional group in this compound is susceptible to reduction, yielding primary alcohols. libretexts.orglibretexts.org This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. libretexts.orglibretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the corresponding primary alcohol, (6-chloronaphthalen-1-yl)methanol. libretexts.orglibretexts.org

While aldehydes are readily reduced to primary alcohols, the complete reduction to an alkane derivative (a methyl group in this case) requires more forcing conditions. The Wolff-Kishner or Clemmensen reduction protocols are typically employed for such transformations.

Table 1: Reduction Reactions of this compound

Starting MaterialReagent(s)ProductProduct Class
This compound1. NaBH₄ or LiAlH₄ 2. H₃O⁺(6-chloronaphthalen-1-yl)methanolPrimary Alcohol
This compoundH₂NNH₂, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)6-chloro-1-methylnaphthalene (B171141)Alkane

Reactivity of the Chlorinated Naphthalene Ring System

The chlorinated naphthalene core of the molecule offers a different set of reactive possibilities, primarily centered around the carbon-chlorine bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on aryl halides like this compound is a plausible, though often challenging, reaction pathway. masterorganicchemistry.comlibretexts.orglibretexts.org In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, the chloride ion. masterorganicchemistry.comyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgnih.gov

The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org In this compound, the aldehyde group (-CHO) is an electron-withdrawing group. Its position relative to the chlorine atom will influence the feasibility and rate of nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound serves as an electrophilic site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or pseudohalide. nih.govyonedalabs.comnih.gov This reaction is catalyzed by a palladium complex and requires a base. nih.gov The general applicability of the Suzuki-Miyaura coupling extends to aryl chlorides, although they are typically less reactive than the corresponding bromides or iodides. rsc.org

The reaction of this compound with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base can lead to the formation of a biaryl compound. The choice of ligand on the palladium catalyst can be crucial for achieving good yields, especially with less reactive aryl chlorides. beilstein-journals.org

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

Aryl HalideBoronic Acid/EsterCatalystBaseProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃6-phenylnaphthalene-1-carbaldehyde

The Stille coupling reaction provides another avenue for carbon-carbon bond formation by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgnumberanalytics.comorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. orgsyn.org

While aryl chlorides are generally less reactive than bromides or iodides in Stille couplings, the development of advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands has enabled the successful coupling of aryl chlorides. libretexts.orgorgsyn.org Therefore, this compound can potentially be coupled with various organostannanes to introduce new alkyl, vinyl, or aryl groups at the 6-position of the naphthalene ring.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The Sonogashira reaction, on the other hand, couples an aryl or vinyl halide with a terminal alkyne, also using a palladium catalyst and typically a copper co-catalyst. wikipedia.org

Both the Heck and Sonogashira reactions have been widely used in organic synthesis. researchgate.netnih.govnih.gov The reactivity of aryl chlorides in these reactions can be lower than that of other aryl halides. However, with appropriate catalyst systems and reaction conditions, this compound could undergo these transformations. A Heck reaction with an alkene like styrene (B11656) would yield a styrylnaphthalene derivative, while a Sonogashira coupling with a terminal alkyne such as phenylacetylene (B144264) would produce a phenylethynylnaphthalene derivative. wikipedia.org

Electrophilic Aromatic Substitution on Activated Sites

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of such reactions on a substituted naphthalene ring is determined by the combined directing effects of the existing substituents. In this compound, we have a deactivating, ortho-, para-directing chloro group and a deactivating, meta-directing formyl group. organic-chemistry.orgnih.gov

The formyl group (-CHO) is a moderately deactivating group due to its electron-withdrawing nature, both through induction and resonance. wikipedia.orgthermofisher.com It directs incoming electrophiles to the meta positions relative to itself. The chlorine atom, while also deactivating due to its inductive effect, possesses lone pairs of electrons that can be donated via resonance, making it an ortho-, para-director. organic-chemistry.orgthermofisher.com

In the case of this compound, the interplay between these two groups dictates the most probable sites for electrophilic attack. The naphthalene ring system is inherently more reactive than benzene (B151609). tohoku.ac.jp Substitution occurs more readily at the α-position (1, 4, 5, 8) than the β-position (2, 3, 6, 7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic. tohoku.ac.jpwordpress.com

Given the substituents on this compound:

The -CHO group at C1 deactivates the ring and directs incoming electrophiles away from the peri-position (C8) and the ortho-position (C2). It would favor substitution at C3 and C5 (meta positions).

The -Cl group at C6 is a weak deactivator but directs ortho and para. Its ortho positions are C5 and C7, and its para position is C2.

Considering these competing effects, the most likely positions for electrophilic attack would be C5 and C7 . The C5 position is favored by both the meta-directing effect of the aldehyde and the ortho-directing effect of the chlorine. The C7 position is ortho to the chlorine. The C2 position is para to the chlorine but ortho to the deactivating aldehyde, making it less favored. The C8 (peri) position is sterically hindered and electronically disfavored by the adjacent aldehyde.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of -CHO (at C1)Influence of -Cl (at C6)Predicted Outcome
C2 Ortho (unfavored)Para (favored)Unlikely
C3 Meta (favored)Meta (unfavored)Possible
C4 Para (unfavored)---Unlikely
C5 Meta (favored)Ortho (favored)Most Probable
C7 ---Ortho (favored)Probable
C8 Peri (unfavored)---Very Unlikely

Pericyclic and Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the essential parts of all starting materials. The aldehyde functionality of this compound makes it a suitable candidate for several important MCRs.

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often a ketone). nih.gov The reaction produces a β-amino-carbonyl compound known as a Mannich base. nih.gov The mechanism begins with the formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the enolized ketone. nih.govscispace.com

While specific examples utilizing this compound are not prevalent in the literature, its participation in a Mannich reaction is chemically plausible. It would react with a selected amine (e.g., dimethylamine) and a ketone (e.g., acetophenone) to yield the corresponding Mannich base.

Table 2: Hypothetical Mannich Reaction with this compound

Reactant 1Reactant 2Reactant 3Potential Product
This compoundDimethylamineAcetophenone3-(Dimethylamino)-1-phenyl-3-(6-chloro-1-naphthalenyl)-1-propanone
This compoundPiperidineCyclohexanone2-[(6-chloro-1-naphthalenyl)(piperidin-1-yl)methyl]cyclohexan-1-one

Note: The products listed are hypothetical, based on the general mechanism of the Mannich reaction.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.orgthermofisher.com The product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), a class of compounds with significant pharmacological importance, notably as calcium channel blockers. wikipedia.org

The reaction of this compound in a Hantzsch synthesis would lead to the formation of a 1,4-dihydropyridine with the 6-chloro-1-naphthalenyl group at the 4-position of the heterocyclic ring. organic-chemistry.orgwikipedia.org

Table 3: Hypothetical Hantzsch Synthesis with this compound

Aldehydeβ-KetoesterNitrogen SourcePotential Product
This compoundEthyl acetoacetateAmmonium acetateDiethyl 4-(6-chloro-1-naphthalenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This compoundMethyl acetoacetateAmmoniaDimethyl 4-(6-chloro-1-naphthalenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Note: The products listed are hypothetical, based on the general mechanism of the Hantzsch dihydropyridine synthesis.

Mechanistic Studies of Select Transformations: Experimental and Computational Correlations

Detailed mechanistic studies, both experimental and computational, are crucial for understanding reaction outcomes and optimizing conditions. For the transformations involving this compound, such studies are not widely documented. However, insights can be drawn from general mechanistic principles of the related reactions.

Electrophilic Aromatic Substitution: Computational analysis, such as Density Functional Theory (DFT), could be employed to calculate the electron density at various positions on the naphthalene ring of this compound. This would provide a quantitative measure of the nucleophilicity of each carbon atom, allowing for a more precise prediction of the regioselectivity of electrophilic attack. smu.edu Experimental validation would involve performing reactions like nitration or halogenation and analyzing the product mixture using techniques like NMR and mass spectrometry to determine the isomer distribution.

Hantzsch Dihydropyridine Synthesis: The mechanism of the Hantzsch reaction is complex, with several proposed pathways. wikipedia.org A key step involves the formation of a Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester. organic-chemistry.org A second key intermediate is an enamine formed from the other equivalent of the β-ketoester and ammonia. organic-chemistry.org The reaction between these two intermediates leads to the dihydropyridine ring. Computational studies could model the energy barriers for the different potential pathways, while experimental approaches like in-situ reaction monitoring using techniques such as electrospray ionization mass spectrometry (ESI-MS) could help identify key intermediates. core.ac.uk

Mannich Reaction: The mechanism proceeds via an iminium ion intermediate. nih.gov Computational modeling could determine the stability of this ion and the transition state energies for the subsequent nucleophilic attack by the enol. Experimental studies could involve kinetic analysis to determine the rate-determining step and isotopic labeling to trace the path of the atoms throughout the reaction.

The lack of specific experimental and computational data for this compound highlights a gap in the chemical literature and presents an opportunity for future research to explore the rich reactivity of this substituted naphthaldehyde.

Strategic Applications As a Molecular Building Block and Precursor in Chemical Synthesis

Construction of Complex Organic Molecules

The aldehyde functional group is a cornerstone of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular frameworks. 6-Chloronaphthalene-1-carbaldehyde is an ideal substrate for multicomponent reactions, where the assembly of several starting materials in a single step allows for the rapid generation of molecular complexity.

As an aromatic aldehyde, this compound is a prime candidate for use in well-established cyclocondensation reactions to form a variety of heterocyclic systems. These reactions are fundamental in synthetic chemistry for producing scaffolds of significant biological and material interest.

One prominent example is the Hantzsch Pyridine (B92270) Synthesis . This four-component reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comwikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which can be subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org Employing this compound in this reaction would yield dihydropyridines and pyridines bearing the 6-chloronaphthyl group at the 4-position, effectively fusing the naphthalene (B1677914) core with a new heterocyclic ring system.

Another powerful method is the Biginelli Reaction . This acid-catalyzed, three-component reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgresearchgate.netorganic-chemistry.org These DHPMs are a class of compounds that have attracted considerable interest for their pharmacological profiles. wikipedia.orgillinois.edu The use of this compound as the aldehyde component allows for the direct incorporation of the chloronaphthalene moiety into the dihydropyrimidine (B8664642) scaffold.

Furthermore, the aldehyde can undergo condensation with compounds containing active methylene (B1212753) groups in the presence of a nitrogen source to build other heterocycles. For example, reaction with aminopyrazole derivatives can lead to the formation of pyrazolopyrimidine systems. nih.gov The table below summarizes some of the key multicomponent reactions applicable to this compound for heterocycle synthesis.

Reaction NameReactantsResulting Heterocycle
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, AmmoniaDihydropyridine (B1217469) / Pyridine
Biginelli Reaction Aldehyde, β-Ketoester, UreaDihydropyrimidinone
Schiff Base Formation Aldehyde, Primary AmineImine

This table illustrates established multicomponent reactions where an aromatic aldehyde like this compound serves as a key input.

Beyond single heterocyclic rings, this compound is a precursor for assembling more complex, fused polycyclic systems. The synthesis of quinolines, which are bicyclic structures containing a benzene (B151609) ring fused to a pyridine ring, is a prime example. The Friedländer Annulation , which involves the reaction of a 2-aminoaryl aldehyde with a compound containing an active methylene group (e.g., a ketone), is a classic method for quinoline (B57606) synthesis. organic-chemistry.orgjptcp.com While this compound itself is not a 2-aminoaryl aldehyde, its derivatives could be, or it could participate in other quinoline syntheses like the Doebner-von Miller reaction , which uses α,β-unsaturated carbonyl compounds that can be formed from an initial aldol (B89426) condensation involving the aldehyde. jptcp.com

The synthesis of azaphenothiazines, which are complex polycyclic heteroaromatics, often involves the reaction of aminobenzenethiols or their equivalents with appropriately substituted partners. nih.govresearchgate.net Derivatives of this compound could be designed to participate in such cyclizations, leading to novel, complex polyheterocyclic frameworks containing a naphthalene ring.

Precursor in Medicinal Chemistry Research

In medicinal chemistry, the rapid synthesis of diverse compound libraries around a core scaffold is essential for drug discovery. This compound serves as an excellent starting point for creating such libraries due to its combination of a rigid core, a reactive functional group, and a specific electronic feature (the chloro group).

The aldehyde group readily reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases . nih.gov This reaction is exceptionally useful for designing ligands for metal complexes. organic-chemistry.orgnih.gov Schiff bases derived from aromatic aldehydes are often excellent chelating agents, capable of coordinating with various metal ions. nih.gov The 6-chloronaphthalene moiety provides a rigid, aromatic backbone for the resulting ligand, influencing its steric and electronic properties. The formation of Schiff base ligands is a straightforward and efficient way to create a diverse set of coordination compounds for applications in catalysis, materials science, and as potential metallodrugs. nih.govnih.gov

This compound is a valuable intermediate for accessing compound classes with known biological importance. For instance, naphthalimide derivatives are recognized for their potential as anticancer and antibacterial agents. chemtube3d.comwikipedia.orgscribd.com A common route to naphthalimides involves the reaction of a naphthalic anhydride (B1165640) with an amine. chemtube3d.com The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, which is a precursor to the required anhydride, thus positioning it as a key intermediate for creating libraries of novel, substituted naphthalimides for biological screening.

Similarly, quinoline derivatives are another class of compounds with a broad spectrum of pharmacological activities. jptcp.com Recently, specific quinoline-carbaldehyde derivatives were identified as novel and specific inhibitors of leishmanial methionine aminopeptidase (B13392206) 1, a target for anti-leishmanial drugs. nih.gov This highlights the direct potential of structures based on the naphthaldehyde core in drug development programs.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. jptcp.com this compound is an ideal scaffold for SAR studies for two main reasons:

The Reactive Aldehyde Handle: The aldehyde group allows for the easy introduction of a wide variety of substituents. For example, by forming Schiff bases or hydrazones with different amines or hydrazines, a large library of derivatives can be synthesized. The properties of the resulting compounds can then be correlated with the structural changes.

The Chloro Substituent: The chlorine atom at the 6-position provides a specific electronic and steric feature on the naphthalene ring. In an SAR campaign, this group can be compared with other substituents (e.g., hydrogen, fluorine, methoxy) at the same position to probe the electronic requirements for optimal activity at a biological target.

For example, SAR studies on naphthalimide hydrazide derivatives as antibacterial agents revealed that the nature of substituents significantly impacts the minimum inhibitory concentration (MIC). wikipedia.org A similar systematic approach using derivatives of this compound would allow researchers to fine-tune molecular properties to maximize potency and selectivity for a given biological target.

The table below provides an example of how SAR data for antibacterial naphthalimide derivatives is often presented, illustrating the impact of structural modifications on activity.

CompoundR-GroupMIC (μg/mL) vs. A. baumannii
5a 2-chlorophenyl8
5b 3-chlorophenyl1
5c 4-chlorophenyl0.5
5d 4-fluorophenyl0.5
5e 4-bromophenyl1

Data adapted from a study on naphthalimide hydrazide derivatives, illustrating how substituent changes affect antibacterial activity. wikipedia.org A similar matrix could be generated using this compound as a starting scaffold.

Role in the Synthesis of Advanced Materials

This compound serves as a foundational component in the construction of larger, functional molecules. Its utility stems from the distinct reactivity of its two main components: the naphthalene ring system, which provides a rigid and electronically tunable scaffold, and the aldehyde group, which is a versatile handle for a wide array of chemical transformations. The chlorine substituent further modifies the electronic properties of the naphthalene ring and offers an additional site for cross-coupling reactions.

Monomer for Polymer Synthesis

While specific polymers derived directly from this compound are not extensively documented in mainstream literature, its structure is inherently suitable for use as a monomer in certain polymerization reactions. The aldehyde functionality can participate in condensation polymerizations with appropriate co-monomers, such as amines or active methylene compounds, to form polymers with Schiff base or other linkages in the main chain.

Theoretically, its incorporation could impart specific properties to the resulting polymer:

Thermal Stability: The rigid naphthalene backbone would likely enhance the thermal resistance of the polymer chain.

Optical Properties: The aromatic system could introduce fluorescence or specific refractive indices, valuable in optical materials.

Solubility: The chloro- and aldehyde groups can influence the polymer's solubility in organic solvents.

Precursor for Optoelectronic Materials

The chlorinated naphthalene core is a key structural motif in the field of optoelectronics. Naphthalene derivatives are known for their electroluminescent properties and are often used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices.

This compound can act as a precursor in this field through several synthetic routes:

Formation of Schiff Bases: Reaction of the aldehyde group with various aromatic or aliphatic amines can yield Schiff base ligands. These ligands can then be used to form metal complexes that may exhibit phosphorescence, a critical property for efficient OLEDs.

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can be converted into a vinyl group, extending the conjugation of the system. This is a common strategy for tuning the energy levels (HOMO/LUMO) and, consequently, the emission color of organic semiconductors.

Cross-Coupling Reactions: The chlorine atom on the naphthalene ring can be replaced using palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination. uni.lu This allows for the attachment of other aromatic groups, building up the complex, conjugated systems required for charge transport and light emission. uni.lu

Dye Synthesis Intermediates

The aldehyde group is a classic functional group used in the synthesis of various classes of dyes. By reacting this compound with electron-rich coupling partners, a wide range of chromophores can be produced. For instance, condensation with aromatic amines or phenols can lead to the formation of azo-azomethine dyes.

Its role as an intermediate is critical for building color and functionality:

Chromophore Construction: The naphthaldehyde moiety forms a core part of the chromophore, the region of the molecule responsible for absorbing light and producing color.

Modulation of Properties: The chlorine atom acts as an auxochrome, a group that can modify the intensity and wavelength of the light absorbed, thereby fine-tuning the color of the dye. It can also improve the lightfastness and chemical resistance of the final product.

Contributions to Agrochemical Research

In agrochemical research, the discovery of novel core structures is essential for developing new herbicides, fungicides, and insecticides. Halogenated aromatic aldehydes are well-established precursors for compounds with biological activity. While specific research citing this compound in market-available agrochemicals is not prominent, its potential is clear.

The aldehyde group can be readily converted into other functional groups, such as:

Hydrazones: Formed by reacting the aldehyde with hydrazine (B178648) derivatives. Hydrazone-containing compounds are a known class of biologically active molecules.

Oximes: Formed through reaction with hydroxylamine.

Carboxylic Acids: Through oxidation of the aldehyde group.

These transformations allow chemists to generate large libraries of related compounds from a single precursor, which can then be screened for potential agrochemical activity. The chloronaphthalene scaffold provides a lipophilic (oil-loving) character to the molecule, which can be crucial for its ability to penetrate the waxy cuticles of plants or insects.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 116632-02-1 biosynth.com
Molecular Formula C₁₁H₇ClO biosynth.com
Molecular Weight 190.62 g/mol biosynth.com
InChIKey RTJQARCLKRKHOE-UHFFFAOYSA-N uni.lu
SMILES C1=CC2=C(C=CC(=C2)Cl)C(=C1)C=O uni.lu

| Predicted XlogP | 3.4 | uni.lu |

Table 2: Potential Synthetic Transformations and Applications

Functional Group Reaction Type Potential Product Class Application Area
Aldehyde Condensation Polymerization Poly(azomethine)s Advanced Materials, Polymers
Aldehyde Schiff Base Formation Naphthyl-imines, Ligands Optoelectronics, Dyes
Aldehyde Wittig Reaction Vinylnaphthalenes Optoelectronics
Chloro-substituent Suzuki Coupling Aryl-naphthalenes Optoelectronics
Chloro-substituent Buchwald-Hartwig Amination Amino-naphthalenes Optoelectronics, Pharmaceuticals

| Aldehyde | Reaction with Hydrazines | Naphthyl-hydrazones | Agrochemical Research |

Role in Supramolecular Assembly and Advanced Materials Development

Design of Molecular Recognition Systems Utilizing Naphthalene (B1677914) Carbaldehydes

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental concept in chemistry and biology. Naphthalene carbaldehydes serve as valuable scaffolds in designing synthetic receptors due to their defined geometry and electron-rich aromatic surfaces, which facilitate key intermolecular interactions such as π-π stacking and hydrogen bonding.

Formation of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

The aldehyde functionality of naphthalene carbaldehydes is particularly useful for forming stable, porous, and crystalline materials known as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) through covalent bond formation. rsc.orgnih.gov These materials are of great interest for applications in gas storage, separation, and catalysis due to their high surface area, low density, and exceptional thermal and chemical stability. rsc.orgmdpi.com

Naphthalene-based building blocks are frequently incorporated into POPs and COFs to enhance their properties. rsc.org The large, electron-rich naphthalene unit can improve porosity and strengthen interactions with guest molecules, such as carbon dioxide or organic vapors. mdpi.comacs.org

A notable example is the synthesis of a novel porous polyaminal-linked polymer (PAN-NA) from the one-pot polycondensation of α-naphthaldehyde and melamine. mdpi.comnih.govresearchgate.net This catalyst-free method produces a microporous material with a high nitrogen content. mdpi.com The resulting polymer demonstrated excellent performance in CO2 uptake and the selective adsorption of heavy metal ions, particularly Pb(II). mdpi.comnih.gov The introduction of the naphthalene moiety into the polymer network was shown to be key to improving its porosity and adsorption capabilities. mdpi.comnih.gov

Similarly, naphthalene-based polyimides have been prepared from naphthalene-1,4,5,8-tetracarboxylic dianhydride, resulting in microporous networks with high surface areas and narrow pore sizes. acs.org These materials exhibit remarkable uptake of benzene (B151609) vapor and high selectivity for CO2 over other gases like N2 and CH4, a feature attributed to the hydrophobicity and strong π-electron delocalization of the abundant naphthalene groups. acs.org The use of chlorinated naphthalene building blocks, such as 6-Chloronaphthalene-1-carbaldehyde, in such syntheses could introduce further functionality, potentially enhancing selectivity or catalytic activity through halogen bonding interactions. nih.gov

Table 1: Properties of Naphthalene-Based Porous Organic Polymers

Polymer Name Monomers BET Surface Area (m²/g) CO₂ Uptake Key Application Ref
PAN-NA α-Naphthaldehyde, Melamine 604 133.32 mg/g (at 273 K, 1 bar) CO₂ capture, Heavy metal removal mdpi.com
Naphthalene-based Polyimides Naphthalene-1,4,5,8-tetracarboxylic dianhydride, various aminophenyls Moderately large 12.3 wt% (at 273 K, 1 bar) Toxic organic vapor and CO₂ adsorption acs.org
Fluoranthene-based Polymer 1 Fluoranthene, Formaldehyde dimethyl acetal (B89532) 1788 24.79 wt% (at 273.15 K, 1 bar) Gas adsorption (CO₂, H₂, CH₄) nih.gov

| Naphthalene-based Polymer 3 | Naphthalene, Formaldehyde dimethyl acetal | 1227 | 17.44 wt% (at 273.15 K, 1 bar) | Gas adsorption (CO₂, H₂, CH₄) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Applications in Sensing and Molecular Switches

The unique photophysical and electronic properties of naphthalene-containing structures make them ideal candidates for developing chemical sensors and molecular switches. thieme-connect.de These devices operate on the principle of a measurable change in a property, such as fluorescence or conformation, in response to an external stimulus. wikipedia.org

Sensing Applications: Naphthalene-based COFs have been designed as highly sensitive and selective chemical sensors. For example, an imine-linked COF synthesized from 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine functions as a luminescent sensor for phosphate (B84403) ions. nih.govacs.org The framework's inherent luminescence is quenched upon binding with phosphate, allowing for detection at micromolar concentrations. nih.gov The ordered, porous structure facilitates access to the sensing sites within the material. nih.gov

In another example, a fluorescent chemosensor derived from 2-hydroxynaphthalene-1-carbaldehyde was developed for the detection of Fe³⁺ ions. researchgate.net The interaction between the sensor molecule and the iron cation triggers a distinct change in its fluorescence, enabling both quantitative detection and bio-imaging applications in living cells. researchgate.net The aldehyde group is crucial in the synthesis of the Schiff base ligand that ultimately coordinates with the target ion.

Molecular Switches: Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli like light, pH, or temperature. wikipedia.org Naphthalene derivatives have been incorporated into these systems. Naphthopyrans, for instance, are a well-known class of photochromic switches that undergo a ring-opening reaction upon UV irradiation to form a colored merocyanine (B1260669) dye. rsc.org

While not directly employing a carbaldehyde, hydrazone-based molecular switches demonstrate how the C=N bond, which can be formed from an aldehyde like this compound, can act as a switching unit. pnas.org The configuration around this double bond, as well as the conformation around the adjacent C-N single bond, can be controlled by altering pH, allowing the molecule to function as a nanoscale switch or even a molecular machine. pnas.org

Self-Assembly Processes of Derivatives

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a powerful strategy for creating complex nanomaterials. Derivatives of naphthalene, particularly naphthalene-diimides (NDIs), are exemplary building blocks for supramolecular self-assembly. thieme-connect.dersc.org These processes are driven by a combination of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. nih.gov

By carefully designing the molecular structure, a wide variety of well-defined architectures can be achieved. For example, an amine-substituted naphthalene-diimide was shown to undergo a highly cooperative self-assembly process in nonpolar solvents to form nanotubular structures and gels. nih.gov This assembly is directed by a combination of hydrogen bonding and π-π stacking interactions, leading to J-type aggregation of the chromophores. nih.gov Such organized assemblies exhibit unique photophysical properties, including prolonged excited-state lifetimes, which are desirable for applications in light-harvesting and photocatalysis. nih.gov

Hydrogen bonding is a particularly powerful tool for programming the self-assembly of NDI derivatives, enabling the creation of diverse soft materials such as fibrillar gels, nanotubes, vesicles, and polymersomes in both water and organic media. rsc.org The specific functional groups attached to the naphthalene core dictate the directionality and strength of these interactions, thereby controlling the final supramolecular architecture. rsc.orgscilit.com The aldehyde group of this compound can be readily converted to other functional groups, such as imines or alcohols, to create derivatives with tailored self-assembling properties.

Theoretical and Computational Chemistry Approaches to 6 Chloronaphthalene 1 Carbaldehyde

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules like 6-Chloronaphthalene-1-carbaldehyde. This method calculates the electron density of a system to determine its energy and other properties. For this specific molecule, DFT analysis would focus on how the electron-withdrawing nature of the chlorine atom and the carbonyl group, and the electron-donating character of the naphthalene (B1677914) ring system, collectively influence the electronic distribution.

Key aspects of a DFT analysis would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. In this compound, the HOMO is expected to be distributed across the naphthalene ring, while the LUMO would likely be localized on the carbaldehyde group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It would show electron-rich regions (negative potential), likely around the carbonyl oxygen, and electron-poor regions (positive potential), particularly on the hydrogen atom of the aldehyde group and the carbon atoms of the ring system. This provides a guide to the molecule's intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would quantify the charge distribution by assigning partial charges to each atom. This would confirm the electron-withdrawing effects of the chlorine and aldehyde substituents, showing a net positive charge on the adjacent carbon atoms and a negative charge on the oxygen and chlorine atoms.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space. For this molecule, the primary degree of conformational freedom is the rotation of the carbaldehyde group (-CHO) relative to the rigid naphthalene ring.

Potential Energy Surface Scan: A relaxed potential energy surface scan can be performed by systematically rotating the dihedral angle between the aldehyde group and the naphthalene ring. This would identify the energy minima, corresponding to stable conformers, and the energy barriers to rotation. It is expected that the planar conformers, where the aldehyde group is coplanar with the naphthalene ring, are the most stable due to extended π-conjugation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and the transitions between different stable states. nih.gov For this compound, an MD simulation would show the oscillations of the aldehyde group around its equilibrium position and the occasional, temperature-dependent rotations over the energy barrier. nih.gov Advanced techniques like Hamiltonian Replica Exchange (HREX) MD can be combined with quantum mechanical calculations to more efficiently sample the conformational space and obtain accurate free energy profiles. ub.edu

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting how and where a molecule will react. By analyzing the electronic structure calculated via DFT, one can predict the reactivity and selectivity of this compound in various organic reactions.

Electrophilic and Nucleophilic Sites: The MEP and FMO analysis directly identify the most probable sites for chemical attack. The electron-deficient carbon of the carbonyl group is a prime site for nucleophilic addition. Conversely, the electron-rich naphthalene ring would be the site for electrophilic substitution, with the chlorine and aldehyde groups acting as deactivating, meta-directing (relative to their own positions) substituents, influencing the regioselectivity of the reaction.

Reaction Pathway Modeling: For a specific reaction, such as the reduction of the aldehyde or a nucleophilic aromatic substitution, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies. By comparing the activation energies for different possible reaction pathways or products, one can predict the kinetic and thermodynamic favorability, and thus the expected selectivity of the reaction.

Spectroscopic Property Simulations and Validation

Theoretical methods allow for the simulation of various types of spectra, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental results.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, this would allow for the assignment of specific peaks in an experimental IR or Raman spectrum to particular vibrational modes, such as the C=O stretch of the aldehyde, the C-Cl stretch, and the various C-H and C=C vibrations of the naphthalene ring.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for assigning the complex NMR spectrum of a substituted naphthalene system.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help understand the electronic transitions responsible for the molecule's color and photophysical properties.

As a direct analogue, the detailed spectroscopic analysis of 1-Chloronaphthalene (B1664548) provides a benchmark for what can be achieved. High-resolution microwave spectroscopy has been used to determine its precise rotational constants, which agree well with computationally derived values. researchgate.net

Interactive Table: Experimental Rotational Constants for 1-Chloronaphthalene This table shows the experimentally determined rotational constants for the ground (S₀) and first excited electronic state (S₁) of the ³⁵Cl isotopologue of 1-Chloronaphthalene, a structurally similar compound. Such data provides a precise benchmark for validating computational models.

StateRotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
S₀ (Ground State) 1920.61122.2708.5
S₁ (Excited State) 1891.51102.1696.6

Data sourced from experimental studies on 1-Chloronaphthalene and serves as an illustrative example for the type of data obtained. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

To build a QSPR model for a property of interest (e.g., solubility, boiling point, or toxicity) for a class of compounds including this compound, the following steps would be taken:

Dataset Assembly: A dataset of structurally related molecules (e.g., various substituted naphthaldehydes and chloronaphthalenes) with known experimental values for the target property would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that relates a subset of the most relevant descriptors to the target property.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted to the training data.

Once validated, such a model could be used to predict the property for this compound and other similar compounds for which experimental data is unavailable.

Advanced Spectroscopic Characterization for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 6-Chloronaphthalene-1-carbaldehyde and its complex derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the aldehyde proton is the most deshielded, appearing as a singlet at a high chemical shift (δ), typically in the range of 9.5-10.5 ppm. oregonstate.edu The aromatic protons exhibit complex splitting patterns due to spin-spin coupling. The proton on the carbon adjacent to the aldehyde group (C2) and the one adjacent to the chlorine atom (C5 and C7) are significantly influenced by the electronic effects of these substituents. Based on data from analogous compounds like 1-naphthaldehyde, the proton at the C8 position often appears at a characteristically high chemical shift (downfield) due to the anisotropic effect of the carbonyl group. chemicalbook.com

For more complex derivatives formed from this molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the definitive assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of substitution in reaction products.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting for this compound Predicted values are based on established substituent effects and data from similar compounds.

ProtonPredicted δ (ppm)Predicted Multiplicity
-CHO9.5 – 10.5s (singlet)
H-27.5 – 7.8d (doublet)
H-37.6 – 7.9t (triplet)
H-48.0 – 8.3d (doublet)
H-57.9 – 8.2d (doublet)
H-77.4 – 7.7dd (doublet of doublets)
H-89.1 – 9.4d (doublet)

X-ray Crystallography for Solid-State Structure Determination of Intermediates and Products

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable single crystals, this technique can unambiguously confirm the molecular structure, including the stereochemistry and conformation in the solid state. rsc.org

Table 2: Representative Crystallographic Data for a Naphthaldehyde Derivative Data is illustrative of typical parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.630 (1)
b (Å)9.341 (2)
c (Å)15.531 (3)
β (°)98.40 (1)
Volume (ų)808.0 (3)
Z (molecules/unit cell)4

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. libretexts.org For this compound, these methods provide clear signatures for its key structural features.

The most prominent band in the IR spectrum is the strong C=O (carbonyl) stretching vibration, which is expected in the range of 1685-1710 cm⁻¹ for an aromatic aldehyde. The exact position is sensitive to conjugation and electronic effects. The spectrum also displays characteristic C-Cl stretching vibrations, typically found in the 700-800 cm⁻¹ region. Vibrations corresponding to the aromatic naphthalene (B1677914) core include C=C stretching bands between 1400-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. chemicalbook.comnist.govnist.govspectrabase.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the aromatic C=C stretching vibrations are often stronger and more numerous in the Raman spectrum, offering a detailed fingerprint of the naphthalene ring system. These techniques are invaluable for quickly confirming the presence of the aldehyde and chloro-substituents and for probing changes in these functional groups during a chemical reaction.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C-H (Aldehyde)Stretch2820 - 2850 and 2720 - 2750Weak
C=O (Aldehyde)Stretch1685 - 1710Strong
C=C (Aromatic)Stretch1400 - 1600Medium-Strong
C-ClStretch700 - 800Strong

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 190.6 g/mol ). High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29, loss of CHO). libretexts.orgmiamioh.edu The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an intensity approximately one-third that of the main ³⁵Cl peak.

Modern MS techniques, such as electrospray ionization (ESI) coupled with liquid chromatography (LC-MS), are particularly useful for real-time reaction monitoring. This allows researchers to track the consumption of reactants and the formation of intermediates and products, providing crucial mechanistic insights. aanda.orgnist.govmassbank.eu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (for ³⁵Cl)IdentityDescription
190[M]⁺Molecular Ion
189[M-H]⁺Loss of hydrogen radical
161[M-CHO]⁺Loss of formyl radical
155[M-Cl]⁺Loss of chlorine radical
126[C₁₀H₆]⁺Loss of CHO and Cl

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, exhibiting characteristic π → π* transitions. Unsubstituted naphthalene shows absorption bands around 220 nm, 275 nm, and 312 nm. researchgate.net

The introduction of substituents like the chlorine atom and the aldehyde group modifies the electronic structure and thus the absorption spectrum. Both the chloro group (an auxochrome) and the aldehyde group (a chromophore) extend the conjugation of the system, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. ias.ac.inaanda.org The aldehyde's carbonyl group also allows for a weak n → π* transition, which may appear as a shoulder on the tail of the much stronger π → π* absorption bands. researchgate.net Studying the UV-Vis spectra of reaction mixtures can indicate the formation of new chromophoric systems, providing evidence for product formation or the presence of conjugated intermediates.

Table 5: Estimated UV-Visible Absorption Maxima (λₘₐₓ) for this compound in a Nonpolar Solvent

Transition TypeEstimated λₘₐₓ (nm)Region
π → π~230-250UV-C
π → π~280-300UV-B
π → π~320-340UV-A
n → π~350-380UV-A / Visible

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 6-Chloronaphthalene-1-carbaldehyde Transformations

The transformation of this compound into more complex and valuable molecules is a key area of research, with a strong focus on novel catalytic systems. The aldehyde group and the chloro-substituted naphthalene (B1677914) ring offer multiple sites for chemical modification.

Recent research has demonstrated the utility of various catalytic systems for the functionalization of naphthaldehyde derivatives. For instance, regioselective C-H methylation of 1-naphthaldehydes has been achieved using a transient ligand strategy with palladium and iridium catalysts. researchgate.net This approach allows for the introduction of methyl groups at specific positions on the naphthalene ring, a valuable transformation for the synthesis of bioactive molecules. researchgate.net Similarly, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been developed, offering a route to di- and tri-substituted naphthalenes. researchgate.net

The aldehyde functional group is also a versatile handle for a variety of catalytic transformations. Organocatalytic methods, for example, have been employed for the enantioselective alkylation of aldehydes using photoredox catalysts. researchgate.net This approach allows for the stereocontrolled formation of new carbon-carbon bonds, a critical step in the synthesis of chiral drugs and natural products. Furthermore, catalytic allylation of aldehydes with unactivated alkenes has been achieved using a ternary hybrid catalyst system under visible-light irradiation, providing a mild and efficient method for the construction of homoallylic alcohols. researchgate.net

Future research in this area will likely focus on the development of more efficient, selective, and sustainable catalytic systems for the transformation of this compound. This includes the design of novel ligands for transition metal catalysts to control regioselectivity and stereoselectivity, as well as the exploration of new organocatalytic and photocatalytic methodologies. The goal is to expand the synthetic toolbox available to chemists for the derivatization of this important building block.

Biocatalytic Approaches to Naphthalene Carbaldehyde Synthesis and Derivatization

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. uva.nl

For the synthesis and derivatization of naphthalene carbaldehydes, several biocatalytic approaches are being explored. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the oxidation of alcohols to aldehydes. nih.gov This provides a potential route for the synthesis of this compound from the corresponding alcohol. Conversely, the reduction of aromatic aldehydes to alcohols can be achieved using biocatalysts such as extracts from Aloe vera. scielo.org.mx

Amine oxidases are another class of enzymes with potential for the derivatization of aldehydes. These enzymes can catalyze the oxidative deamination of primary amines to produce aldehydes. nih.gov This reaction could be used in reverse, or in combination with other enzymes, to introduce nitrogen-containing functional groups into the naphthalene scaffold.

The production of aldehydes through biocatalysis presents challenges due to their reactivity and potential toxicity to microorganisms. nih.gov However, advances in genetic and metabolic engineering are enabling the development of robust microbial strains for aldehyde production. mit.edu For example, E. coli has been engineered to accumulate aromatic aldehydes by deleting genes responsible for their reduction to alcohols. mit.edu

Future research will likely focus on the discovery and engineering of novel enzymes with improved activity and stability for the synthesis and derivatization of this compound. The development of whole-cell biocatalytic systems and enzymatic cascades will be crucial for the efficient and sustainable production of valuable chemicals from this platform molecule. uva.nlresearchgate.net

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, has gained significant traction in recent years as a technology that enables safer, more efficient, and scalable chemical production. researchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields, improved selectivity, and reduced waste generation compared to traditional batch processes. nih.gov

The synthesis of aromatic aldehydes is an area where flow chemistry has shown considerable promise. For example, a continuous-flow method for the palladium-catalyzed formylation of aryl fluorosulfonates using syngas (a mixture of carbon monoxide and hydrogen) has been developed. nih.gov This method provides good to excellent yields of aryl aldehydes within a short reaction time. nih.gov Another example is the α-bromination of aldehydes using bromine in a continuous flow system, which offers improved safety and selectivity compared to batch methods. acs.org

While the direct synthesis of this compound in a flow reactor has not yet been reported, the existing literature on the flow synthesis of other aromatic aldehydes suggests that this would be a feasible and advantageous approach. researchgate.netnih.govacs.org The scalability of flow chemistry makes it particularly attractive for the industrial production of this compound and its derivatives.

Future work in this area will likely involve the development of a dedicated continuous-flow process for the synthesis of this compound. This could involve the optimization of existing formylation methods or the development of new synthetic routes amenable to flow conditions. Furthermore, the integration of in-line purification and analysis techniques could lead to a fully automated and highly efficient manufacturing process.

Exploration of New Material Science Applications

Functionalized naphthalene derivatives are of significant interest in the field of material science due to their unique electronic and optical properties. lifechemicals.com The rigid and planar structure of the naphthalene core, combined with the ability to introduce various functional groups, makes these compounds promising building blocks for a wide range of materials. nih.gov

Derivatives of this compound could find applications in several areas of materials science:

Organic Electronics: Naphthalene diimides (NDIs), which can be synthesized from naphthaldehydes, are a well-studied class of n-type organic semiconductors. rsc.orgrsc.org These materials are used in organic field-effect transistors (OFETs), solar cells, and other electronic devices. The introduction of a chlorine atom and an aldehyde group onto the naphthalene core could be used to tune the electronic properties of the resulting NDI and improve device performance.

Porous Materials: Naphthalene-based polymers have been shown to exhibit high porosity and surface area, making them suitable for applications such as gas storage and separation. The aldehyde group of this compound can be used as a reactive handle to incorporate this molecule into porous organic frameworks (POFs) or other porous polymers.

Fluorescent Sensors: Naphthalene derivatives are often fluorescent, and their emission properties can be sensitive to their local environment. This makes them attractive candidates for the development of fluorescent chemosensors for the detection of ions and small molecules. For example, a co-crystal based on 2-hydroxynaphthalene-1-carbaldehyde has been shown to be a fluorescent sensor for Fe³⁺ ions. ibm.com

Future research in this area will involve the synthesis and characterization of new materials derived from this compound. This will include the exploration of new polymerization methods, the design of novel NDI structures, and the investigation of the photophysical properties of these materials for sensing applications.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of new molecules with desired properties. youtube.comchemai.io

For a molecule like this compound, AI and ML can be applied in several ways:

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products of a given reaction, as well as the optimal reaction conditions. tandfonline.com This can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Retrosynthesis: Retrosynthesis is the process of breaking down a target molecule into simpler, commercially available starting materials. AI-powered retrosynthesis tools can propose multiple synthetic routes to a target molecule, allowing chemists to choose the most efficient and cost-effective path.

De Novo Drug Design: Machine learning models can be used to generate novel molecular structures with desired biological activities. By learning the relationship between chemical structure and biological function, these models can design new drug candidates that are optimized for a specific target.

While the direct application of AI and ML to this compound is still in its early stages, the rapid development of these technologies suggests that they will play an increasingly important role in the future research of this compound. The integration of AI and ML with automated synthesis platforms could enable the high-throughput synthesis and screening of large libraries of this compound derivatives for a wide range of applications.

Sustainable and Eco-friendly Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. nih.gov This involves the use of renewable feedstocks, the reduction of waste, and the avoidance of hazardous reagents and solvents.

The development of sustainable and eco-friendly synthetic routes for this compound and its derivatives is an important area of research. Several strategies can be employed to achieve this goal:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of a chemical process. For example, the synthesis of naphthyridine derivatives has been achieved in aqueous solution at room temperature. rsc.org

Catalytic Methods: The use of catalysts, particularly biocatalysts and earth-abundant metal catalysts, can improve the efficiency and selectivity of chemical reactions, leading to less waste generation. researchgate.netuva.nl

Renewable Feedstocks: Exploring routes to synthesize this compound from renewable biomass sources, rather than from petroleum-based feedstocks, is a long-term goal for sustainable chemistry. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry.

A comparative study of conventional and green synthesis methods for 2-hydroxy-1-naphthaldehyde-based barbiturates highlighted the advantages of a solvent-free approach using a biodegradable catalyst, which resulted in higher yields and shorter reaction times. nih.gov Future research will continue to focus on the development of even more sustainable and efficient methods for the synthesis of this compound and its derivatives, with the ultimate goal of creating a truly green and circular chemical industry.

Q & A

Basic: What are the standard synthetic routes for preparing 6-Chloronaphthalene-1-carbaldehyde?

Answer:
The synthesis typically involves regioselective chlorination of naphthalene derivatives. A common approach includes:

  • Friedel-Crafts acylation to introduce the aldehyde group at the 1-position of naphthalene, followed by chlorination using reagents like chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
  • Solvent selection (e.g., dichloromethane or acetic acid) and temperature optimization are critical to minimize side reactions like over-chlorination .
    Characterization requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H NMR to identify aldehyde proton (~10 ppm) and aromatic protons.
    • ¹³C NMR to confirm the carbonyl carbon (~190 ppm) and chlorine substitution patterns.
    • IR for C=O stretch (~1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
  • Chromatography :
    • HPLC with UV detection for purity assessment.
    • GC-MS for volatile derivatives or degradation products .

Advanced: How can researchers address discrepancies in reported reaction yields for its synthesis?

Answer:
Discrepancies often arise from variations in:

  • Reagent stoichiometry (e.g., excess chlorinating agents causing side reactions).
  • Reaction time/temperature (e.g., prolonged heating leading to decomposition).
    Mitigation strategies :
  • Use design of experiments (DoE) to systematically optimize parameters.
  • Validate reproducibility via independent replication and cross-checking with risk-of-bias criteria (e.g., randomization and allocation concealment in experimental protocols) .

Advanced: What mechanistic insights guide the optimization of regioselective substitution reactions involving this compound?

Answer:

  • Electronic effects : The electron-withdrawing aldehyde group at position 1 directs electrophilic substitution to the para position (position 6), while steric hindrance influences reactivity.
  • Catalytic systems : Lewis acids (e.g., FeCl₃) enhance chlorination efficiency.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., mono-chlorinated derivatives), while higher temperatures may lead to thermodynamically stable isomers .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated intermediates.
  • Waste disposal : Follow hazardous waste guidelines for halogenated organics.
  • Reference Safety Data Sheets (SDS) for emergency procedures (e.g., spill management) .

Advanced: How to design experiments to study its environmental degradation pathways?

Answer:

  • Photodegradation studies : Expose the compound to UV light in aqueous/organic solvents and analyze breakdown products via LC-MS.
  • Microbial degradation : Use soil or water microbiomes to assess biodegradation rates under aerobic/anaerobic conditions.
  • Surface adsorption : Investigate interactions with indoor/outdoor surfaces (e.g., silica, cellulose) using microspectroscopic techniques .

Basic: How to ensure reproducibility in toxicity assessments of this compound?

Answer:

  • Standardize exposure models (e.g., cell lines, animal doses) and controls.
  • Adhere to OECD guidelines for acute/chronic toxicity testing.
  • Report detailed metadata (e.g., solvent used, purity of compound) to minimize variability .

Advanced: What computational tools predict the reactivity of this compound in catalytic processes?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks.
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) for medicinal chemistry applications.
  • QSAR models : Correlate structural features with observed reactivity or toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.